molecular formula C12H11ClO4 B11809839 5-Chloro-6-isopropoxybenzofuran-2-carboxylic acid

5-Chloro-6-isopropoxybenzofuran-2-carboxylic acid

Cat. No.: B11809839
M. Wt: 254.66 g/mol
InChI Key: KFEBYTJIIKEOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as proton quantum tunneling have been employed to minimize side reactions and improve yield .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups, modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-6-isopropoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Properties

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

5-chloro-6-propan-2-yloxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H11ClO4/c1-6(2)16-10-5-9-7(3-8(10)13)4-11(17-9)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

KFEBYTJIIKEOEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.